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molecular formula C7H4ClF3 B7723735 4-Chlorobenzotrifluoride CAS No. 98-56-6, 92709-16-5

4-Chlorobenzotrifluoride

Cat. No. B7723735
M. Wt: 180.55 g/mol
InChI Key: QULYNCCPRWKEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04968830

Procedure details

The solution is heated to 60°-70° C. with stirring, using a magnetic stirring bar. Bromine, 32 g (0.2 mole), is added dropwise sub-surface. The reddish color dissipates quickly and a gas evolution occurs. A catalytic amount of radical initiator such as azodiisobutyronitrile may be added intermittently to promote the reaction. When the color begins to sustain, the pot temperature is raised to 90°-100° C. The remaining bromine is added in the same fashion. The pot temperature can be raised to 110°-120° C. for 2-4 hours. During this period, an additional amount of bromine such as 1-2 g may be added to complete the conversion of (I). 4-chlorobenzotrifluoride can be obtained in a good yield by fractional distillation of the mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrBr.N(C(C)(C)C#N)=NC(C)(C)C#N.[Cl:15][C:16]1[CH2:21][CH2:20][CH:19]([C:22]([F:25])([F:24])[F:23])[CH2:18][CH:17]=1>>[Cl:15][C:16]1[CH:17]=[CH:18][C:19]([C:22]([F:23])([F:24])[F:25])=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CCC(CC1)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated to 60°-70° C.
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the pot temperature is raised to 90°-100° C
TEMPERATURE
Type
TEMPERATURE
Details
The pot temperature can be raised to 110°-120° C. for 2-4 hours
Duration
3 (± 1) h
WAIT
Type
WAIT
Details
During this period

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04968830

Procedure details

The solution is heated to 60°-70° C. with stirring, using a magnetic stirring bar. Bromine, 32 g (0.2 mole), is added dropwise sub-surface. The reddish color dissipates quickly and a gas evolution occurs. A catalytic amount of radical initiator such as azodiisobutyronitrile may be added intermittently to promote the reaction. When the color begins to sustain, the pot temperature is raised to 90°-100° C. The remaining bromine is added in the same fashion. The pot temperature can be raised to 110°-120° C. for 2-4 hours. During this period, an additional amount of bromine such as 1-2 g may be added to complete the conversion of (I). 4-chlorobenzotrifluoride can be obtained in a good yield by fractional distillation of the mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrBr.N(C(C)(C)C#N)=NC(C)(C)C#N.[Cl:15][C:16]1[CH2:21][CH2:20][CH:19]([C:22]([F:25])([F:24])[F:23])[CH2:18][CH:17]=1>>[Cl:15][C:16]1[CH:17]=[CH:18][C:19]([C:22]([F:23])([F:24])[F:25])=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CCC(CC1)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated to 60°-70° C.
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the pot temperature is raised to 90°-100° C
TEMPERATURE
Type
TEMPERATURE
Details
The pot temperature can be raised to 110°-120° C. for 2-4 hours
Duration
3 (± 1) h
WAIT
Type
WAIT
Details
During this period

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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